

Preliminary Identification of Fichtelite in Geological Samples: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Fichtelite	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄) is a rare organic mineral, a saturated hydrocarbon classified as a diterpenoid.[1] It is typically found in fossilized wood, particularly in peat and lignite deposits, and is considered a diagenetic product of abietic acid, a common constituent of pine resin.[2] The preliminary identification of **Fichtelite** in geological samples is crucial for various fields, including geochemistry, paleobotany, and potentially in drug discovery, where novel hydrocarbon structures can serve as scaffolds for new therapeutic agents. This guide provides a comprehensive overview of the core analytical techniques used for the preliminary identification of **Fichtelite**, detailing experimental protocols and presenting key quantitative data in a structured format.

Physical and Chemical Properties

A preliminary assessment of a potential **Fichtelite** sample can be made by examining its physical and chemical characteristics.



Property	Value	Reference
Chemical Formula	C19H34	[1]
Molecular Weight	262.48 g/mol	[2]
Crystal System	Monoclinic	[1]
Mohs Hardness	1	[1]
Specific Gravity	~1.032	[1]
Melting Point	46 °C	[1]
Color	Colorless, white, or yellowish	[3]
Luster	Resinous to greasy	[3]

Analytical Techniques for Identification

A definitive preliminary identification of **Fichtelite** requires the use of modern analytical techniques. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. **Fichtelite**, being a hydrocarbon, is well-suited for GC-MS analysis.

Quantitative Data

Parameter	Value	Reference
Kovats Retention Index (non- polar column)	1936	[4]

Mass Spectrometry Data (for 18-Norabietane, chemically identical to **Fichtelite**)



m/z	Relative Intensity (%)
262 (M+)	10
247	25
219	15
191	30
177	20
163	40
149	50
135	60
121	100
109	85
95	90
81	80
67	70
55	75
41	65

(Note: The mass spectrum for 18-Norabietane is provided as a reference. The fragmentation pattern of a sample suspected to be **Fichtelite** should be compared against this.)

Experimental Protocol

- Sample Preparation:
 - A small amount of the geological sample is crushed into a fine powder.
 - The powdered sample is extracted with a suitable organic solvent (e.g., dichloromethane or hexane) using sonication or Soxhlet extraction.



- The extract is filtered to remove any solid particles.
- The solvent is carefully evaporated to concentrate the sample. The final sample is redissolved in a small volume of solvent for injection.
- GC-MS Parameters:
 - Gas Chromatograph: Agilent 6890 or similar.
 - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.
 - Injector Temperature: 280 °C.
 - Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Mode: Splitless.
 - Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 50-550.
 - Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the **Fichtelite** peak. The mass spectrum of this peak is then compared with a reference spectrum (e.g., from the NIST library for 18-norabietane) for positive identification.[5]





GC-MS workflow for **Fichtelite** identification.

X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline structure of materials. Since **Fichtelite** is a crystalline organic mineral, XRD can provide a unique diffraction pattern for its identification.

Quantitative Data

d-spacing (Å)	Relative Intensity
10.53	vw
7.38	w
6.09	S
5.63	m
5.20	VS
4.69	m
4.29	S
3.70	w
3.49	w
3.03	w

(vs = very strong, s = strong, m = medium, w = weak, vw = very weak)

Experimental Protocol

- Sample Preparation:
 - A small, pure sample of the suspected Fichtelite is finely ground to a powder using an agate mortar and pestle. A particle size of less than 10 μm is ideal to ensure random orientation of the crystallites.



- The powder is carefully packed into a sample holder.
- XRD Parameters:
 - Diffractometer: Bruker D8 Advance or similar powder diffractometer.
 - X-ray Source: Cu K α radiation ($\lambda = 1.5406$ Å).
 - Voltage and Current: 40 kV and 40 mA.
 - Scan Range (2θ): 5° to 70°.
 - Step Size: 0.02°.
 - Scan Speed: 1°/min.
 - Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ) and their relative intensities. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).[6] The obtained d-spacing values and their relative intensities are then compared with a reference pattern for **Fichtelite** from a database such as the International Centre for Diffraction Data (ICDD).



XRD workflow for **Fichtelite** identification.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present in a molecule. For **Fichtelite**, the FTIR spectrum is characteristic of a saturated hydrocarbon.



Quantitative Data (Characteristic Absorption Bands)

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
2950-2850	C-H stretch (alkane)	Strong
1465-1450	C-H bend (methylene)	Medium
1375	C-H bend (methyl)	Medium
~720	C-H rock (methylene chain)	Weak

(Note: These are general ranges for saturated hydrocarbons. The exact positions and relative intensities can provide a fingerprint for **Fichtelite**.)

Experimental Protocol

- Sample Preparation (Attenuated Total Reflectance ATR):
 - A small amount of the powdered sample is placed directly on the ATR crystal.
 - Pressure is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Approximately 1-2 mg of the powdered sample is mixed with ~200 mg of dry potassium bromide (KBr) powder.[7]
 - The mixture is pressed into a thin, transparent pellet using a hydraulic press.

FTIR Parameters:

- Spectrometer: Bruker ALPHA II or similar FTIR spectrometer.
- Accessory: ATR or pellet holder.
- Spectral Range: 4000-400 cm⁻¹.
- ∘ Resolution: 4 cm⁻¹.



- Number of Scans: 32.
- Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of saturated hydrocarbons. The absence of significant peaks in the regions for C=C, C≡C, O-H, or C=O bonds is a key indicator for a saturated hydrocarbon like **Fichtelite**. The fingerprint region (below 1500 cm⁻¹) can be compared with reference spectra of similar diterpenoid hydrocarbons.

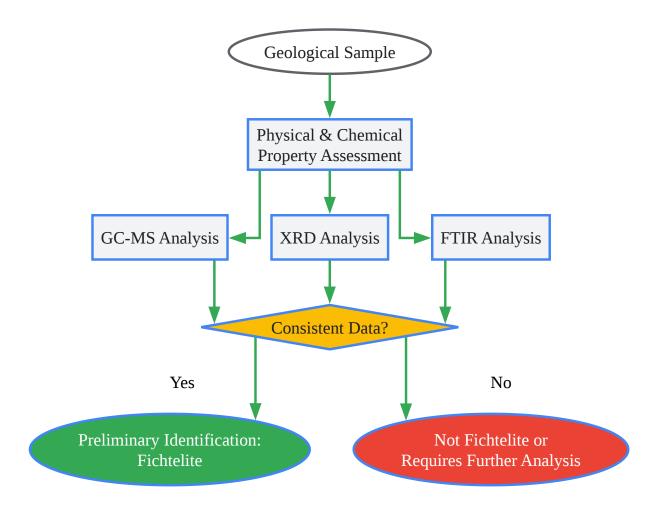


FTIR workflow for **Fichtelite** identification.

Logical Workflow for Preliminary Identification

The preliminary identification of **Fichtelite** in a geological sample follows a logical progression from macroscopic and physical evaluation to detailed chemical analysis.





Logical workflow for Fichtelite identification.

Conclusion

The preliminary identification of **Fichtelite** in geological samples is a multi-faceted process that combines physical and chemical property assessment with sophisticated analytical techniques. By following the detailed protocols for GC-MS, XRD, and FTIR outlined in this guide, and by comparing the obtained quantitative data with the provided reference values, researchers, scientists, and drug development professionals can confidently make a preliminary identification of this rare and interesting organic mineral. This foundational identification can then pave the way for more in-depth structural elucidation and potential applications.



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